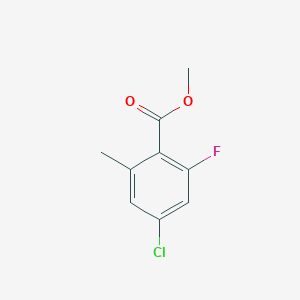

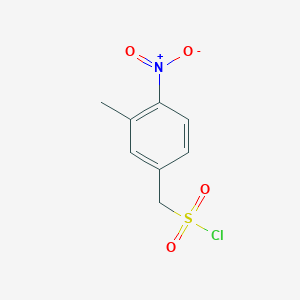

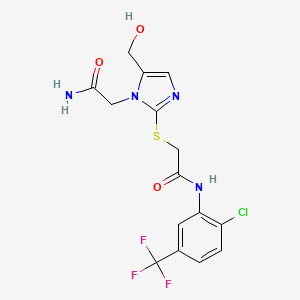

![molecular formula C13H13FN2O3S B3004239 (Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865249-13-4](/img/structure/B3004239.png)

(Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents. The presence of the fluorine atom and the acetyl group suggests that this compound could have interesting electronic properties and reactivity patterns that might be useful in various chemical transformations or as a biological modifier.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in the literature. For instance, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a chemical modifier of cephalosporin antibiotics, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, demonstrating the feasibility of introducing fluorine-containing groups into thiazole compounds . Another study reported the synthesis of a thiazolidinone derivative, which was obtained by reacting ethyl acetoacetate with phenyl isothiocyanate and ethyl chloroacetate in the presence of K2CO3 and DMF . These methods highlight the versatility of thiazole chemistry and the potential routes that could be adapted for the synthesis of "this compound".

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the stereochemical structure of thiazole derivatives unambiguously. For example, the stereochemical structure of a related compound was confirmed using this method . Additionally, computational studies such as the B3LYP/6-31G(d,p) method have been used to optimize the structure of thiazolidinone derivatives and predict natural charges at different atomic sites . These techniques could be applied to "this compound" to gain insights into its molecular conformation and electronic properties.

Chemical Reactions Analysis

Thiazole and thiazolidinone derivatives are known to participate in various chemical reactions. For instance, (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates were synthesized through reactions involving arylidenehydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles and diethyl acetylenedicarboxylate . These reactions demonstrate the reactivity of thiazole derivatives towards nucleophilic addition and cyclization reactions, which could be relevant for the chemical transformations of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their substituents. For example, the introduction of an ethoxycarbonyl group and an aryl group can lead to compounds that exist in the enamino keto form in solutions . The presence of electron-withdrawing groups such as fluorine and acetyl could affect the acidity, solubility, and stability of the compound. NMR spectroscopy is a valuable tool for investigating these properties, as it provides information on the electronic environment of the atoms within the molecule . The physical properties such as melting point, solubility, and crystallinity could also be determined experimentally for a comprehensive understanding of "this compound".

Wissenschaftliche Forschungsanwendungen

Novel Compound Synthesis

- The compound is part of a series involving the synthesis of novel ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate derivatives, which were synthesized from benzothiazole derivatives and other reactants. This process used acetone as a solvent under reflux, yielding good results and demonstrating the versatility of benzothiazole compounds in creating new chemical entities (Nassiri & Milani, 2020).

Medical Applications

- A related compound, Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, demonstrated potent inhibitory activity against human platelet aggregation, indicating potential medical applications, particularly in antithrombotic treatment (Hayashi et al., 1998).

Sensing Applications

- This compound's derivatives have been used in the development of highly selective sensors for metal ions, such as Cu2+ and Hg2+, in semi-aqueous media. The sensor leverages the internal charge transfer mechanism of the benzothiazole unit, showing the compound’s utility in environmental and analytical chemistry (Wagh et al., 2015).

Anticancer Research

- Benzothiazole derivatives, including similar compounds, have shown promising results as potential anticancer agents. Specific substitutions on the benzothiazole scaffold significantly modulate antitumor properties, indicating the potential for developing new anticancer drugs based on this chemical structure (Osmaniye et al., 2018).

Biological Activity

- Thiazole derivatives, such as ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates, have demonstrated significant antiamoebic activity, suggesting their potential as safe and effective agents for treating infections caused by Acanthamoeba polyphaga (Shirai et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-(2-acetylimino-4-fluoro-1,3-benzothiazol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3S/c1-3-19-11(18)7-16-12-9(14)5-4-6-10(12)20-13(16)15-8(2)17/h4-6H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLBKVPVZCBICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

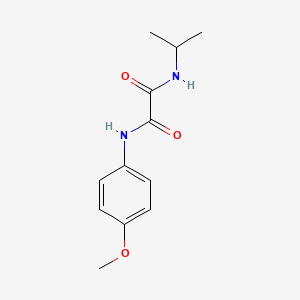

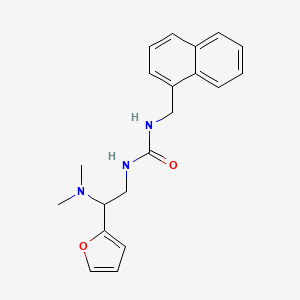

![5-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B3004158.png)

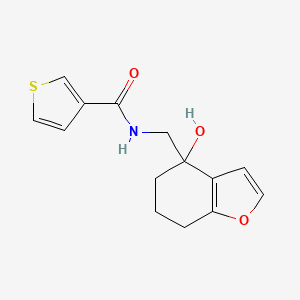

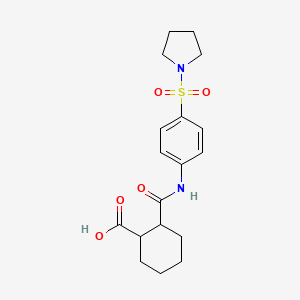

![{3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl}methanamine dihydrochloride](/img/structure/B3004166.png)

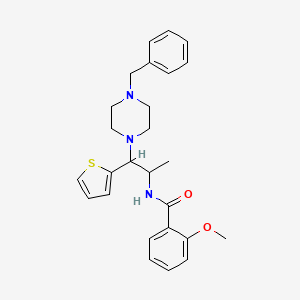

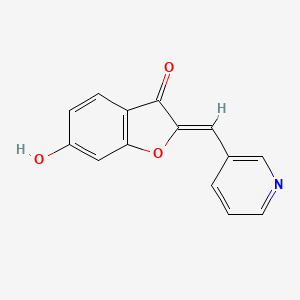

![5-(4-isopropylphenyl)-1-propyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3004167.png)

![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B3004172.png)